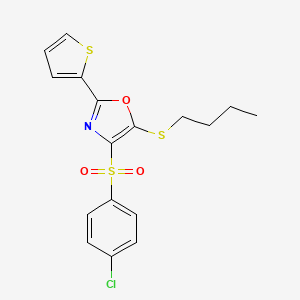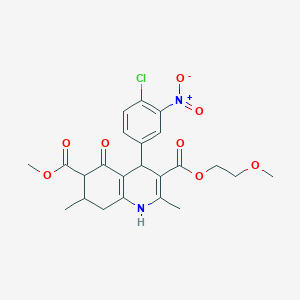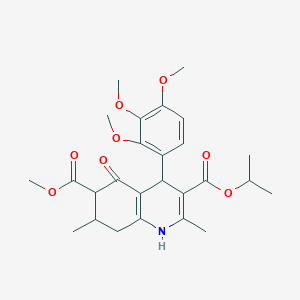![molecular formula C23H28ClN3O2 B11443293 4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol](/img/structure/B11443293.png)
4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[55]undec-1-en-2-yl]phenol is a complex organic compound that features a spirocyclic structure with a triazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the triazaspiro core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the chloro and hydroxyphenyl groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and solvents: Selection of appropriate catalysts and solvents to enhance reaction efficiency and reduce costs.
Purification processes: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to quinones under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol: Lacks the propan-2-yl group, which may affect its properties and applications.
2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol: Lacks the chloro group, which may influence its reactivity and biological activity.
Uniqueness
The presence of both the chloro and hydroxyphenyl groups, along with the propan-2-yl group, gives 4-Chloro-2-[4-(2-hydroxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol unique properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C23H28ClN3O2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-chloro-2-[2-(2-hydroxyphenyl)-9-propan-2-yl-1,5,9-triazaspiro[5.5]undec-4-en-4-yl]phenol |
InChI |
InChI=1S/C23H28ClN3O2/c1-15(2)27-11-9-23(10-12-27)25-19(17-5-3-4-6-21(17)28)14-20(26-23)18-13-16(24)7-8-22(18)29/h3-8,13,15,19,25,28-29H,9-12,14H2,1-2H3 |
InChI Key |
ALCVAVJWTSSLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CC1)NC(CC(=N2)C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B11443228.png)

![2-phenyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11443234.png)
![Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B11443241.png)
![4-[(4-Chlorophenyl)sulfonyl]-5-[(1-phenylethyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11443247.png)

![N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B11443267.png)
![2-[3-{4-[2-(cyclopentylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11443269.png)


![ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443288.png)
![N-(2-chlorobenzyl)-5-{2,4-dioxo-1-[2-oxo-2-(phenylamino)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}pentanamide](/img/structure/B11443290.png)
![ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443296.png)
